N-[4-(acetylamino)phenyl]-4-pentenamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H16N2O2 |
|---|---|
Molecular Weight |
232.28g/mol |
IUPAC Name |
N-(4-acetamidophenyl)pent-4-enamide |
InChI |
InChI=1S/C13H16N2O2/c1-3-4-5-13(17)15-12-8-6-11(7-9-12)14-10(2)16/h3,6-9H,1,4-5H2,2H3,(H,14,16)(H,15,17) |
InChI Key |
OJAVCAAQBBWPGH-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CCC=C |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CCC=C |
Origin of Product |
United States |
Synthetic Methodologies and Chemoenzymatic Approaches for N 4 Acetylamino Phenyl 4 Pentenamide and Its Analogs
Established Synthetic Pathways for N-[4-(acetylamino)phenyl]-4-pentenamide Derivatives
The traditional synthesis of this compound and its analogs is centered around the formation of a stable amide linkage between an aromatic amine and a carboxylic acid derivative. This is a cornerstone reaction in organic synthesis, with numerous well-documented methods. numberanalytics.com
Amide Bond Formation Strategies: Coupling Reagents and Reaction Conditions
The most common and direct route to this compound involves the reaction of 4-aminoacetanilide with an activated form of 4-pentenoic acid. researchgate.net The direct condensation of a carboxylic acid and an amine is often thermodynamically unfavorable and requires activation of the carboxylic acid. numberanalytics.com This is typically achieved using coupling reagents that convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine. numberanalytics.comresearchgate.net
A variety of coupling reagents can be employed for this transformation. These reagents are broadly categorized into carbodiimides, phosphonium (B103445) salts, and uronium salts. The choice of reagent, solvent, and temperature can significantly influence the reaction's yield and purity. numberanalytics.com For instance, the use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) is known to suppress side reactions and minimize potential racemization if chiral centers are present. numberanalytics.com
Common solvents for these reactions include polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM), which effectively solubilize the reactants. numberanalytics.com The reaction temperature is also a critical parameter; while higher temperatures can increase the reaction rate, they may also promote the degradation of sensitive functional groups. numberanalytics.com
| Coupling Reagent Class | Example Reagent(s) | Typical Reaction Conditions | Key Features & Considerations |
| Carbodiimides | EDC, DCC | DCM or DMF, often with HOBt or DMAP, Room Temp. | Widely used, cost-effective. DCC can form insoluble urea (B33335) byproducts. |
| Phosphonium Salts | BOP, PyBOP | DMF or NMP, Base (e.g., DIPEA), Room Temp. | High coupling efficiency, but can be expensive. |
| Uronium/Immonium Salts | HATU, HBTU, COMU | DMF or NMP, Base (e.g., DIPEA), Room Temp. | Very efficient, fast reactions. COMU is noted for high efficiency in complex syntheses. numberanalytics.com |
| Silicon-based Reagents | Tetrachlorosilane, 9-Silafluorenyldichlorides | Various, may require additives like Et3N and DMAP. | An alternative approach, with some reagents designed for hindered substrates. unimi.it |
Introduction and Functionalization of the 4-Pentenamide Moiety
The 4-pentenamide portion of the molecule contains a terminal alkene, a versatile functional group that allows for a wide range of subsequent chemical modifications. The introduction of this moiety is typically achieved by using 4-pentenoic acid or its more reactive acyl chloride derivative, 4-pentenoyl chloride, in the amide coupling reaction.
Once the this compound is formed, the terminal double bond can be functionalized to create a library of analogs. Standard alkene reactions can be applied, including:
Hydrogenation: Catalytic hydrogenation (e.g., using H₂/Pd-C) can reduce the double bond to yield the corresponding saturated pentanamide (B147674) derivative.
Oxidation: The alkene can be oxidized to form diols (e.g., using OsO₄ or cold, dilute KMnO₄), or cleaved to form aldehydes or carboxylic acids (e.g., through ozonolysis).
Halogenation: The addition of halogens like Br₂ across the double bond results in a dihalogenated derivative.
Hydroboration-Oxidation: This two-step process can be used to install a primary alcohol at the terminal position, converting the 4-pentenamide into a 5-hydroxypentenamide analog.
Metathesis: Olefin metathesis provides a powerful tool for carbon-carbon bond formation, allowing the pentenyl chain to be elongated or exchanged with other olefin-containing molecules.
Regioselective Manipulation of the N-(4-acetylaminophenyl) Substructure
The aromatic ring of the N-(4-acetylaminophenyl) group is another site for synthetic modification. The two substituents on the ring, the acetylamino group (-NHCOCH₃) and the pentenamide group (-NHCO(CH₂)₂CH=CH₂), direct the position of any new substituents introduced through electrophilic aromatic substitution.
Both the acetylamino and the amide groups are ortho-, para-directing and activating groups due to the lone pair of electrons on the nitrogen atoms that can be delocalized into the aromatic ring. Since the para position is already occupied by the acetylamino group, incoming electrophiles will be directed primarily to the positions ortho to the pentenamide substituent. This allows for regioselective reactions such as:
Halogenation: Introduction of bromine or chlorine ortho to the amide group using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Nitration: The introduction of a nitro group, which can subsequently be reduced to an amine, allowing for further functionalization.
Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups, although the reaction conditions must be chosen carefully to avoid side reactions with the existing amide and alkene functionalities.
Advanced Synthetic Approaches and Process Optimization for Analogous Compounds
Beyond established methods, modern synthetic chemistry offers advanced techniques for creating more complex analogs and for optimizing the synthesis of existing ones. These methods often provide greater control over stereochemistry or utilize novel activation strategies.
Enantioselective Synthesis of Chiral Pentenamide Analogs
The synthesis of chiral amides is crucial, as the biological activity of molecules often depends on their specific three-dimensional structure. repec.orgnih.gov For analogs of this compound, chirality could be introduced on the pentenamide side chain.
One approach is the enantioselective N-alkylation of a primary amide. nih.gov Recent research has demonstrated the use of co-catalyst systems, such as an achiral rhodium complex combined with a chiral squaramide catalyst, to achieve carbene insertion into an amide N-H bond. repec.orgresearchgate.net This method allows for the rapid and highly enantioselective synthesis of chiral α-substituted amides under mild conditions. repec.orgresearchgate.net Another strategy involves using coupling reagents specifically designed to minimize racemization when coupling a chiral carboxylic acid with an amine. rsc.org
Photochemical Activation and Catalysis in Amide Synthesis
Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for chemical synthesis. This approach uses light energy to generate highly reactive radical intermediates under mild conditions, which can then participate in bond-forming reactions. acs.org In the context of amide synthesis, photochemical methods provide an alternative to traditional coupling reagents.
These reactions can proceed through various mechanisms. For example, a photocatalyst can mediate the coupling of potassium oxalate (B1200264) monoamides with aryl halides. Another strategy involves the light-induced, metal-free generation of an acyl chloride from an aldehyde, which then reacts in situ with an amine to form the amide. unimi.it The use of photochemistry can also be applied to the deracemization of chiral amides, using a photosensitizer to convert a racemic mixture into a single enantiomer. acs.org This field is rapidly developing, offering greener and more efficient pathways to complex amides. rsc.org
Optimization of Reaction Yields and Product Purity in Complex Amide Syntheses
The synthesis of complex amides, such as N-aryl amides, is a cornerstone of organic and medicinal chemistry. nih.govresearchgate.net Achieving high reaction yields and ensuring product purity are paramount challenges that necessitate careful optimization of reaction conditions and purification protocols. nih.govchemrxiv.org The direct condensation of a carboxylic acid and an amine is often inefficient due to a competing acid-base reaction. fishersci.co.uk Consequently, the most common strategy involves activating the carboxylic acid to make it more electrophilic. fishersci.co.uknumberanalytics.com
A primary method for this activation is the use of coupling reagents. numberanalytics.com Carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC), diisopropylcarbodiimide (DIC), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently employed. fishersci.co.uk These reagents facilitate amide bond formation, and their effectiveness can be enhanced by additives such as hydroxybenzotriazole. fishersci.co.ukorganic-chemistry.org Other classes of coupling reagents include aminium/uronium or phosphonium salts like HATU and HBTU, which are also used to promote efficient amide synthesis. fishersci.co.uk The choice of solvent (e.g., DMF, DCM) and base (e.g., DIEA, TEA) also plays a critical role in the reaction's success. fishersci.co.uk For instance, a typical protocol might involve dissolving the carboxylic acid in DMF, adding a base and a coupling reagent like HATU at 0°C, followed by the addition of the amine. fishersci.co.uk
Recent advancements have focused on developing more efficient and greener synthetic methods. Umpolung Amide Synthesis (UmAS) represents an alternative paradigm, reacting α-fluoronitroalkanes with N-aryl hydroxylamines using a simple Brønsted base as a promoter, which can prevent the loss of stereochemical integrity often seen in conventional methods. nih.govnih.gov Other novel reagents, such as tetramethyl orthosilicate (B98303) (TMOS) and tris(2,2,2-trifluoroethyl) borate (B1201080) [B(OCH₂CF₃)₃], have been shown to effectively mediate the direct amidation of carboxylic acids, often allowing for product purification by simple filtration without the need for extensive chromatography. organic-chemistry.org
Purification of the final amide product is a critical step for removing unreacted starting materials, reagents, and by-products. biotage.com Flash chromatography is a widely used technique for isolating reaction products. biotage.com However, for complex mixtures, specialized strategies may be required. biotage.com Strong Cation Exchange (SCX) media can be used in a capture-and-release strategy for purifying amine-containing products. biotage.com For many amides, recrystallization from suitable solvents like ethanol (B145695) or acetonitrile (B52724) is an effective method for achieving high purity, potentially avoiding the yield losses associated with chromatography. researchgate.net The selection of the purification method depends heavily on the physical properties of the target amide, such as its polarity and solubility. researchgate.netgoogle.com
Table 1: Strategies for Optimizing Amide Synthesis Yield and Purity
| Strategy | Description | Key Reagents/Techniques | Advantages | Source(s) |
|---|
| Carboxylic Acid Activation | Converting the carboxylic acid to a more electrophilic species to facilitate nucleophilic attack by the amine. | Coupling Reagents: DCC, EDC, HATU, HBTU. fishersci.co.ukConversion to Acyl Chlorides: Schotten-Baumann reaction. fishersci.co.uk | Widely applicable, numerous reagents available, well-established protocols. | fishersci.co.uknumberanalytics.com | | Reaction Condition Optimization | Adjusting parameters like solvent, temperature, and base to maximize yield and minimize side reactions. | Solvents: DMF, DCM. fishersci.co.ukBases: DIEA, TEA. fishersci.co.ukTemperature: 0°C to reflux, depending on the method. fishersci.co.uk | Can significantly improve reaction efficiency and selectivity. numberanalytics.com | researchgate.netfishersci.co.uk | | Advanced Purification | Employing specific techniques to isolate the pure amide from complex reaction mixtures. | Chromatography: Flash chromatography. biotage.comSolid-Phase Extraction: SCX media for capture-and-release. biotage.comCrystallization: Recrystallization from solvents like acetonitrile. researchgate.net | High product purity, removal of challenging impurities. | biotage.comresearchgate.netgoogle.com | | Novel Synthetic Methods | Utilizing alternative chemical pathways to form the amide bond, often under milder or more selective conditions. | Umpolung Amide Synthesis (UmAS): α-fluoronitroalkanes and N-aryl hydroxylamines. nih.govBorate/Silicate Reagents: B(OCH₂CF₃)₃, TMOS. organic-chemistry.org | High chemoselectivity, potential for reduced epimerization, simplified workup. | nih.govorganic-chemistry.orgnih.gov |
Biocatalytic Transformations and Chemoenzymatic Synthesis of Related Amide Structures
Biocatalytic and chemoenzymatic approaches to amide bond formation have gained significant traction as sustainable and efficient alternatives to traditional chemical methods. numberanalytics.comresearchgate.net These strategies leverage the high selectivity and efficiency of enzymes, which operate under mild conditions, reducing the need for harsh reagents and protecting groups. numberanalytics.comnih.gov
Several classes of enzymes are employed for amide synthesis. Lipases are among the most studied enzymes for this purpose. rsc.org These serine hydrolases can catalyze amidation through an acyl-enzyme intermediate, where a carboxylic acid or ester first acylates the enzyme's active site serine residue, which is then attacked by an amine nucleophile to form the amide bond. researchgate.net This process can often be performed in organic solvents to minimize the competing hydrolysis reaction. researchgate.net
Another major enzymatic strategy involves ATP-dependent enzymes that activate the carboxylic acid. nih.govsemanticscholar.org Enzymes in the "ATP-grasp" family, for example, catalyze amide bond formation by first activating a carboxylic acid substrate into an acyl-phosphate intermediate, which then condenses with an amine. rsc.orgnih.gov Similarly, some amide bond synthetases (ABSs) and nonribosomal peptide synthetases (NRPSs) activate the acid via an acyl-adenylate intermediate at the expense of ATP. nih.govsemanticscholar.org The ABS isolated from Marinactinospora thermotolerans (McbA), for instance, has shown promise for the biocatalytic synthesis of various amides due to its broad substrate specificity for both the acid and amine components. rsc.org
Table 2: Biocatalytic Strategies for Amide Bond Formation
| Enzymatic Strategy | Enzyme Class | Mechanism of Action | Advantages | Source(s) |
|---|---|---|---|---|
| Transacylation | Lipases, Cutinases | Formation of an acyl-enzyme intermediate from an acid or ester, followed by aminolysis. | ATP-independent, broad substrate scope, can be used in organic solvents. | researchgate.netrsc.org |
| Acyl-Phosphate Intermediate | ATP-Grasp Enzymes | ATP-dependent activation of a carboxylic acid to an acyl-phosphate, followed by nucleophilic attack by an amine. | High thermodynamic driving force, involved in diverse metabolic pathways. | rsc.orgnih.gov |
| Acyl-Adenylate Intermediate | Amide Bond Synthetases (ABSs), NRPS A-domains | ATP-dependent activation of a carboxylic acid to an acyl-adenylate, which then reacts with an amine. | High specificity, potential for engineering to accept unnatural substrates. | rsc.orgnih.govsemanticscholar.org |
| Thioester Intermediate Cascade | CoA Ligases & N-Acyltransferases (NATs) | Two-enzyme system where a CoA ligase forms a CoA-thioester, which is then used by a NAT for amidation. | Modular approach, can be coupled with cofactor recycling systems. | rsc.org |
| Reductive Amination | ω-Transaminases | Asymmetric synthesis of chiral amines from prochiral ketones, providing key precursors for amide synthesis. | High enantioselectivity, green approach using inexpensive amino donors. | nih.gov |
Reaction Mechanisms and Chemical Transformations of N 4 Acetylamino Phenyl 4 Pentenamide
Chemical Reactivity of the 4-Pentenamide Functional Group
The 4-pentenamide functional group is characterized by a terminal double bond and an amide moiety. These two features exhibit distinct yet potentially interactive reactivities.
Olefinic Transformations: Addition Reactions and Cyclization Potential
The terminal alkene in the 4-pentenoyl chain is susceptible to a range of electrophilic addition reactions. In these reactions, the pi bond of the alkene acts as a nucleophile, attacking an electrophilic species. The regioselectivity of these additions is a critical aspect, often governed by Markovnikov's rule, which predicts the formation of the more stable carbocation intermediate.
Table 1: Predicted Olefinic Addition Reactions of N-[4-(acetylamino)phenyl]-4-pentenamide
| Reagent | Expected Major Product | Reaction Type | Mechanistic Notes |
| HBr | N-[4-(acetylamino)phenyl]-4-bromopentanamide | Electrophilic Addition (Markovnikov) | Protonation of the terminal carbon leads to a more stable secondary carbocation at C4, which is then attacked by the bromide ion. |
| H₂O/H⁺ | N-[4-(acetylamino)phenyl]-4-hydroxypentanamide | Acid-Catalyzed Hydration (Markovnikov) | Similar to hydrobromination, protonation of the terminal alkene is followed by nucleophilic attack of water and subsequent deprotonation to yield the secondary alcohol. |
| Br₂ | N-[4-(acetylamino)phenyl]-4,5-dibromopentanamide | Halogenation (Anti-addition) | Formation of a cyclic bromonium ion intermediate is followed by backside attack by a bromide ion, resulting in the anti-addition of the two bromine atoms across the double bond. |
| H₂/Pd, Pt, or Ni | N-[4-(acetylamino)phenyl]pentanamide | Catalytic Hydrogenation (Syn-addition) | The alkene adsorbs onto the surface of the metal catalyst, and hydrogen atoms are delivered to the same face of the double bond. |
The terminal alkene also presents the potential for intramolecular cyclization reactions. Under specific conditions, such as in the presence of a suitable catalyst or radical initiator, the amide nitrogen or the aromatic ring could potentially act as a nucleophile, attacking the double bond to form a heterocyclic ring system. The feasibility and outcome of such cyclizations would depend on the reaction conditions and the relative stability of the resulting ring structures.
Amide Bond Hydrolysis and Reverse Formation Mechanisms
The amide bond in this compound, while generally stable, can undergo hydrolysis under either acidic or basic conditions to yield 4-pentenoic acid and 4-aminoacetanilide.
Acid-Catalyzed Hydrolysis:
Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.comallen.in A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.comyoutube.com Proton transfer from the oxygen to the nitrogen atom makes the amino group a better leaving group. youtube.compressbooks.pub Subsequent collapse of the tetrahedral intermediate and departure of the protonated amine yields the carboxylic acid and the corresponding ammonium (B1175870) ion. youtube.com This reaction is generally considered irreversible because the resulting amine is protonated under the acidic conditions and is no longer nucleophilic. youtube.com
Base-Promoted Hydrolysis:
In the presence of a strong base, such as hydroxide (B78521), the hydroxide ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution reaction. allen.infiveable.me This forms a tetrahedral intermediate which then expels the amide anion as the leaving group. pressbooks.pub The amide anion is a strong base and will deprotonate the newly formed carboxylic acid, driving the reaction to completion. Subsequent acidification is required to protonate the carboxylate and generate the neutral carboxylic acid. allen.in
The reverse reaction, the formation of the amide bond from 4-pentenoic acid and 4-aminoacetanilide, typically requires activation of the carboxylic acid, for instance, by converting it to an acid chloride or using a coupling agent, to make the carbonyl carbon more susceptible to nucleophilic attack by the amine.
Transformations Involving the Acetylamino-Substituted Phenyl Moiety
The N-acetyl group on the aniline-derived portion of the molecule significantly influences the reactivity of the aromatic ring.
Electrophilic Aromatic Substitution Patterns and Mechanisms
The acetylamino group (-NHCOCH₃) is an activating, ortho-, para-directing group for electrophilic aromatic substitution. The lone pair of electrons on the nitrogen atom can be delocalized into the benzene (B151609) ring through resonance, increasing the electron density at the ortho and para positions and making the ring more susceptible to attack by electrophiles. ijarsct.co.inijarsct.co.in However, it is less activating than an amino (-NH₂) group because the resonance delocalization is shared with the carbonyl group of the acetyl moiety. vaia.com
Due to the steric hindrance of the pentenamide substituent at the para position, electrophilic substitution is expected to occur predominantly at the positions ortho to the acetylamino group.
Table 2: Predicted Electrophilic Aromatic Substitution Reactions
| Reagent | Expected Major Product(s) | Reaction Type |
| Br₂ in acetic acid | N-[4-(acetylamino)-3-bromophenyl]-4-pentenamide | Bromination |
| HNO₃/H₂SO₄ | N-[4-(acetylamino)-3-nitrophenyl]-4-pentenamide | Nitration |
| SO₃/H₂SO₄ | 2-(acetylamino)-5-(4-pentenamido)benzenesulfonic acid | Sulfonation |
The mechanism for these reactions involves the generation of a strong electrophile (e.g., Br⁺, NO₂⁺, or SO₃), which is then attacked by the electron-rich aromatic ring to form a resonance-stabilized carbocation known as a sigma complex or arenium ion. ijarsct.co.in Loss of a proton from the carbon bearing the electrophile restores the aromaticity of the ring and yields the substituted product.
Oxidation and Reduction Pathways of Aromatic Nitrogen Centers
The nitrogen atom of the acetylamino group can be a site for oxidation. The N-oxidation of arylamines is a known metabolic pathway and can also be achieved chemically. nih.gov Oxidation can lead to the formation of N-hydroxy derivatives or further to nitroso and nitro compounds, depending on the oxidizing agent and reaction conditions. The stability of oxidized N-acylaromatic amides can be influenced by substituents on the aromatic ring. nih.gov
Conversely, the acetylamino group is generally resistant to reduction. However, under forcing conditions, the amide carbonyl could potentially be reduced. More relevant is the potential for reduction of nitro groups that may have been introduced onto the aromatic ring via electrophilic substitution. A nitro group can be reduced to an amino group using various reducing agents, such as tin or iron in acidic media, or through catalytic hydrogenation. youtube.com This would provide a route to N-[4-(acetylamino)-3-aminophenyl]-4-pentenamide.
Mechanistic Investigations of Derivative Formation and Stability
The formation of derivatives of this compound can be achieved through reactions at the various functional groups. For instance, the synthesis of derivatives often involves the modification of the aromatic ring or the alkene. nih.govmdpi.comresearchgate.net
The stability of these derivatives is a crucial consideration. For example, derivatives formed through electrophilic aromatic substitution are generally stable. However, the stability of derivatives resulting from modifications to the pentenamide chain can vary. For instance, the introduction of certain functional groups could influence the rate of amide hydrolysis or promote intramolecular reactions.
Studies on related N-acyl aromatic compounds provide insights into the factors affecting stability. For example, research on N-acylanthranilamides has shown that the stability of their radical cations, formed upon oxidation, is dependent on the reduction potentials and the presence of electron-donating groups on the aromatic ring. nih.gov Such findings can be extrapolated to predict the stability of oxidized derivatives of this compound.
The synthesis of more complex derivatives, such as those involving the coupling of other molecules to the aromatic ring or the pentenoyl chain, would proceed through well-established synthetic methodologies, with the mechanistic pathways being dictated by the specific reagents and conditions employed.
Spectroscopic Characterization and Structural Elucidation of N 4 Acetylamino Phenyl 4 Pentenamide
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. By analyzing the chemical shifts, coupling constants, and correlations, a complete assignment of all protons and carbons can be achieved.
One-Dimensional (1D) NMR Techniques (¹H, ¹³C) for Proton and Carbon Framework Elucidation
¹H NMR: The proton NMR spectrum of N-[4-(acetylamino)phenyl]-4-pentenamide would exhibit distinct signals corresponding to the protons of the acetyl group, the aromatic ring, and the 4-pentenamide chain. The aromatic protons of the 1,4-disubstituted benzene (B151609) ring are expected to appear as two distinct doublets (an AA'BB' system) in the range of δ 7.0-7.6 ppm. The vinyl protons of the pentenamide moiety would be located in the olefinic region (δ 4.9-5.9 ppm), with the internal methine proton showing complex splitting due to coupling with the adjacent methylene (B1212753) and terminal vinyl protons. The methylene protons adjacent to the amide and the double bond would appear as multiplets in the upfield region (δ 2.2-2.5 ppm). The methyl protons of the acetyl group would give rise to a sharp singlet around δ 2.1 ppm. The amide protons (NH) would appear as singlets, with chemical shifts that can vary depending on the solvent and concentration, typically between δ 8.0 and 10.0 ppm.
¹³C NMR: The carbon-13 NMR spectrum would complement the proton data, showing signals for each unique carbon atom. The carbonyl carbons of the two amide groups are expected to be the most downfield, typically in the range of δ 168-172 ppm. The aromatic carbons would appear between δ 118 and 140 ppm. The olefinic carbons of the pentenamide chain would be found around δ 115 ppm (terminal CH₂) and δ 137 ppm (internal CH). The aliphatic carbons, including the methyl of the acetyl group and the methylene groups of the pentenamide chain, would be observed at higher field strengths (δ 24-40 ppm).
Predicted ¹H and ¹³C NMR Data
| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
|---|---|---|
| Acetyl CH₃ | ~2.1 (s) | ~24 |
| Pentenamide CH₂ (α to C=O) | ~2.4 (t) | ~35 |
| Pentenamide CH₂ (β to C=O) | ~2.3 (m) | ~30 |
| Terminal Olefinic CH₂ | ~5.0-5.1 (m) | ~115 |
| Internal Olefinic CH | ~5.8-5.9 (m) | ~137 |
| Aromatic CH (ortho to NH-pentenamide) | ~7.5 (d) | ~120 |
| Aromatic CH (ortho to NH-acetyl) | ~7.4 (d) | ~121 |
| Aromatic C (ipso to NH-pentenamide) | - | ~135 |
| Aromatic C (ipso to NH-acetyl) | - | ~133 |
| Acetyl C=O | - | ~169 |
| Pentenamide C=O | - | ~171 |
| Acetyl NH | ~9.8 (s) | - |
Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, it would show correlations between the adjacent methylene groups in the pentenamide chain and between the vinyl protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. It would be crucial for confirming the connection of the pentenamide chain to the nitrogen of the 4-acetamidophenyl ring and the position of the acetyl group.
NOESY (Nuclear Overhauser Effect Spectroscopy): While not critical for the primary structure elucidation of this molecule, NOESY could provide information about the spatial proximity of protons, which might be useful for conformational analysis.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which in turn provides the precise elemental composition. For this compound (C₁₃H₁₆N₂O₂), the expected exact mass would be approximately 232.1212 g/mol . The fragmentation pattern observed in the mass spectrum would provide further structural confirmation. Expected fragmentation pathways would include cleavage of the amide bonds, leading to fragments corresponding to the 4-acetamidophenyl cation and the 4-pentenoyl cation.
Expected HRMS Fragmentation
| m/z (predicted) | Possible Fragment Identity |
|---|---|
| 232.1212 | [M]⁺ (Molecular Ion) |
| 150.0790 | [H₂N-C₆H₄-NH-C(O)CH₃]⁺ |
| 108.0578 | [H₂N-C₆H₄-NH]⁺ |
| 83.0500 | [CH₂=CH(CH₂)₂C(O)]⁺ |
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which is characteristic of its functional groups. The spectra would be dominated by absorptions corresponding to the N-H, C=O, C=C, and aromatic C-H bonds.
Key Expected Vibrational Frequencies
| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Signal (cm⁻¹) |
|---|---|---|
| N-H Stretch (Amide) | 3300-3100 | 3300-3100 |
| C-H Stretch (Aromatic) | 3100-3000 | 3100-3000 |
| C-H Stretch (Olefinic) | 3080-3010 | 3080-3010 |
| C-H Stretch (Aliphatic) | 3000-2850 | 3000-2850 |
| C=O Stretch (Amide I) | 1680-1640 | 1680-1640 |
| N-H Bend (Amide II) | 1570-1515 | - |
| C=C Stretch (Aromatic) | 1600, 1475 | 1600, 1475 |
X-ray Crystallography for Definitive Solid-State Structural Analysis
Should this compound be a crystalline solid, X-ray crystallography could provide an unambiguous determination of its three-dimensional structure in the solid state. This technique would yield precise bond lengths, bond angles, and information about the intermolecular interactions, such as hydrogen bonding, which would likely involve the amide functional groups. There is currently no publicly available crystal structure for this specific compound.
Chromatographic Techniques (HPLC, GC) for Purity Assessment and Isolation Methodologies
Chromatographic methods are essential for assessing the purity of a compound and for its isolation and purification.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be a suitable method for determining the purity of this compound. The retention time would be characteristic of the compound under specific chromatographic conditions.
Gas Chromatography (GC): Due to the relatively low volatility and the presence of polar amide groups, GC analysis would likely require derivatization to increase the compound's volatility and thermal stability.
Theoretical and Computational Chemistry Investigations of N 4 Acetylamino Phenyl 4 Pentenamide
Quantum Chemical Calculations of Molecular Structure and Conformation
Density Functional Theory (DFT) Studies for Geometry Optimization and Energy Landscapes
Detailed computational analyses of N-[4-(acetylamino)phenyl]-4-pentenamide are not extensively available in public-domain scientific literature. However, the principles of Density Functional Theory (DFT) can be applied to predict its molecular structure and conformational preferences. DFT calculations, particularly using a functional like B3LYP with a basis set such as 6-31G(d,p), would be employed to perform geometry optimization. This process systematically alters the molecular geometry to find the lowest energy conformation, representing the most stable three-dimensional arrangement of the atoms.
The optimization process would likely reveal multiple local energy minima corresponding to different conformers. These conformers would arise from the rotational freedom around several single bonds within the molecule, such as the C-N bonds of the amide groups and the C-C single bonds in the pentenamide chain. By calculating the relative energies of these conformers, an energy landscape can be constructed. This landscape would illustrate the energetic favorability of different shapes the molecule can adopt, with the global minimum representing the most populated conformation at equilibrium.
Ab Initio and Semi-Empirical Methods for Electronic Properties
While DFT is a powerful tool, other computational methods can also provide insights into the electronic properties of this compound. Ab initio methods, such as Hartree-Fock (HF), offer a foundational, albeit less computationally expensive, approach to understanding the electronic structure. These methods, while often less accurate than correlated methods for absolute energies, can still provide valuable qualitative information about orbital energies and electron distribution.
Semi-empirical methods, which incorporate some experimental parameters to simplify calculations, could also be used for a more rapid assessment of electronic properties. These methods would be particularly useful for preliminary conformational searches or for studying larger systems involving this molecule. The choice of method would depend on the desired balance between computational cost and accuracy for the specific electronic property being investigated.
Electronic Structure Analysis and Chemical Bonding Characterization
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Global Reactivity Indices
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity of this compound. The HOMO represents the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. Conversely, the LUMO represents the region most likely to accept an electron, indicating susceptibility to nucleophilic attack.
Table 1: Hypothetical Frontier Molecular Orbital Energies and Global Reactivity Indices for this compound
| Parameter | Value (eV) | Description |
| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | 5.3 | Indicator of chemical stability |
| Electronegativity (χ) | 3.85 | Measure of the power to attract electrons |
| Chemical Hardness (η) | 2.65 | Resistance to change in electron distribution |
| Global Electrophilicity (ω) | 2.80 | Propensity to accept electrons |
Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from a computational study. Actual values would require specific calculations.
Molecular Electrostatic Potential (MEP) Mapping for Electro-donating/accepting Regions
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of this compound. The map uses a color scale to indicate regions of different electrostatic potential. Typically, red areas represent regions of high electron density (negative potential), which are prone to electrophilic attack. Blue areas indicate regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow areas represent regions of intermediate potential.
For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carbonyl groups and potentially the nitrogen atoms, highlighting them as electron-donating centers. Positive potential would be expected around the amide protons and the hydrogens of the aromatic ring, indicating their electro-accepting nature.
Natural Bond Orbital (NBO) Analysis for Delocalization and Stability
Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density and the nature of chemical bonds within a molecule. By transforming the complex many-electron wavefunction into a set of localized orbitals corresponding to Lewis structures (bonds and lone pairs), NBO analysis can quantify the interactions between these orbitals.
Chemical Reactivity Theory (CRT) Applications for Predictive Reactivity
A comprehensive search of scientific literature and chemical databases did not yield specific studies applying Chemical Reactivity Theory (CRT) to this compound. Theoretical investigations using CRT principles, such as Density Functional Theory (DFT), are instrumental in predicting the reactivity of a molecule. These methods help in identifying the most probable sites for nucleophilic and electrophilic attacks, calculating global and local reactivity descriptors, and elucidating reaction mechanisms.
For a molecule like this compound, a theoretical CRT study would typically involve the calculation of parameters such as:
Frontier Molecular Orbitals (HOMO and LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are crucial for predicting the molecule's ability to donate or accept electrons. The distribution of these orbitals would indicate the reactive regions of the molecule, such as the aromatic ring, the amide linkages, and the terminal double bond of the pentenamide chain.
Conceptual DFT Descriptors: These include electronegativity, chemical hardness, and the Fukui function. These descriptors would provide a quantitative measure of the molecule's reactivity and selectivity. For instance, the Fuk-ui function would pinpoint the specific atoms most susceptible to attack.
Molecular Electrostatic Potential (MEP): An MEP map would visually represent the electron density distribution, highlighting the electron-rich (nucleophilic) and electron-poor (electrophilic) sites.
While no specific data exists for this compound, studies on related N-phenylacetamide derivatives and compounds with terminal alkenes have utilized these theoretical tools to predict their chemical behavior. nih.govunc.edu For example, theoretical investigations on similar aromatic amides often focus on the reactivity of the amide group and the influence of substituents on the aromatic ring. nih.gov
Molecular Dynamics (MD) Simulations and Conformational Analysis of the Pentenamide Chain and Aromatic Ring
There are no published molecular dynamics (MD) simulations or detailed conformational analyses specifically for this compound. MD simulations are powerful computational methods used to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and intermolecular interactions.
A hypothetical MD simulation of this compound would be valuable for understanding:
Conformational Landscape: The pentenamide chain, with its rotatable bonds, can adopt numerous conformations. MD simulations could explore the potential energy surface to identify the most stable (low-energy) conformations of the molecule in different environments (e.g., in a vacuum, in water, or in a lipid bilayer).
Flexibility of the Pentenamide Chain: The terminal double bond and the length of the alkyl chain influence its flexibility. Understanding this is crucial as the conformation can affect how the molecule interacts with biological targets.
Orientation of the Aromatic Ring: The simulation would also reveal the preferential orientation of the N-[4-(acetylamino)phenyl] moiety relative to the pentenamide chain. This includes the dihedral angles between the aromatic ring and the amide plane.
Studies on other aromatic amides have successfully used MD simulations to investigate the stability of helical structures and the role of π-π stacking interactions between aromatic rings. nih.gov Such analyses provide a foundational understanding of how these molecules behave in a dynamic system.
In Silico Predictions for Molecular Recognition and Ligand-Target Interactions
Specific in silico predictions for molecular recognition and ligand-target interactions of this compound are not available in the current body of scientific literature. In silico techniques, particularly molecular docking and quantitative structure-activity relationship (QSAR) studies, are essential for predicting how a ligand might bind to a protein target and what its potential biological activity might be.
Should such studies be undertaken for this compound, they would likely involve:
Molecular Docking: This computational technique would predict the preferred binding orientation of the molecule within the active site of a specific protein target. The docking score would provide an estimate of the binding affinity. For instance, given its structural similarity to paracetamol (N-acetyl-p-aminophenol), one might hypothetically investigate its interaction with cyclooxygenase (COX) enzymes. nih.govpharmacy180.com The results would highlight key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues of the protein. nih.govmdpi.comijper.org
QSAR Analysis: If a series of similar compounds were synthesized and their biological activities measured, a QSAR model could be developed. This model would create a mathematical relationship between the physicochemical properties of the molecules and their activity, enabling the prediction of activity for untested compounds and guiding the design of more potent analogues. nih.gov
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions would also be a crucial component, providing insights into the molecule's pharmacokinetic and toxicological properties. ijper.org While no direct data is available, the table below conceptualizes the type of information that would be generated from such a study for this compound compared to a known drug like Paracetamol.
Table 1: Hypothetical In Silico Docking and ADMET Predictions
| Compound Name | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Oral Bioavailability (%) |
|---|---|---|---|---|
| This compound | Cyclooxygenase-2 (COX-2) | -8.2 | Tyr385, Arg120, Ser530 | 75 |
Note: The data in this table is purely illustrative and not based on actual experimental or computational results.
Mechanistic Biological Studies and Molecular Target Interactions
Exploration of Specific Molecular Targets and Biochemical Pathways
While direct studies on N-[4-(acetylamino)phenyl]-4-pentenamide are limited, research on the broader class of N-acylphenylamides and related structures provides insights into its possible biological effects.
The N-acylphenylamide scaffold is present in molecules known to interact with several enzymes. For instance, N-phenylsulfonamide derivatives, which share the substituted phenylamine core, have demonstrated inhibitory activity against carbonic anhydrases (CAs) and cholinesterases. Some of these derivatives exhibit low nanomolar inhibition constants (Ki) against human carbonic anhydrase isoforms I and II.
N-acylethanolamine acid amidase (NAAA) is another enzyme that could potentially be inhibited by this compound, given that NAAA hydrolyzes fatty acid ethanolamides like palmitoylethanolamide (B50096) (PEA). nih.gov Inhibitors of NAAA often feature a lipophilic acyl chain, a characteristic present in the pentenamide moiety of the subject compound. nih.govnih.gov Studies on lipophilic amines have identified potent NAAA inhibitors, suggesting that the structural features of this compound could confer similar properties. nih.gov
Furthermore, the metabolism of aromatic amines often involves arylamine N-acetyltransferases (NATs). interchim.fr These enzymes play a role in the detoxification and metabolic activation of various compounds. interchim.fr The N-[4-(acetylamino)phenyl] portion of the molecule suggests it could be a substrate or inhibitor for NATs, which are recognized as potential targets in cancer chemotherapy. interchim.fr
Table 1: Inhibitory Activity of Analogous N-Acyl Anilide and Sulfonamide Compounds against Various Enzymes This table presents data from related compounds to illustrate potential enzyme interactions, as direct data for this compound is not available.
| Compound Class | Enzyme Target | Inhibition Data (IC₅₀/Ki) | Reference |
|---|---|---|---|
| N-phenylsulfonamide derivatives | Carbonic Anhydrase I & II | Low nanomolar range | |
| Lipophilic amines (e.g., pentadecylamine) | N-acylethanolamine-hydrolyzing acid amidase (NAAA) | IC₅₀ = 5.7 μM | nih.gov |
The N-acylphenylamide structure is a key feature in compounds that have been shown to interact with various receptors. For example, anilide derivatives of 8-phenylxanthine (B3062520) have been identified as highly potent and selective antagonists of the human A2B adenosine (B11128) receptor. nih.gov This suggests that the N-[4-(acetylamino)phenyl] moiety could serve as a pharmacophore for receptor binding.
Additionally, the broader family of N-acyl amino acids and their derivatives has been shown to interact with cannabinoid receptors and other G protein-coupled receptors (GPCRs). nih.govnih.gov For instance, N-acyl dopamine (B1211576) has been shown to bind to CB1 receptors, albeit with modest affinity. nih.gov These findings open the possibility that this compound or its derivatives could modulate signaling pathways associated with these receptors.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
The biological efficacy of this compound derivatives is expected to be influenced by modifications to its core structure, including the pentenamide chain, aromatic substitutions, and the amide linkage.
The structure of the pentenamide chain, specifically its saturation and stereochemistry, is likely to play a crucial role in the biological activity of the molecule. The 4-pentenoyl group has been utilized as a protecting group in chemical synthesis, indicating its specific reactivity. nih.gov The presence of the double bond in the pentenamide chain introduces a point of potential interaction or metabolic transformation that would be absent in a saturated pentanamide (B147674) analog.
While direct SAR studies on the pentenamide chain of this specific compound are not available, research on other N-acyl compounds provides valuable insights. For example, in a series of phenylacetamide derivatives acting as sodium channel blockers, the length of the alkyl chain linking the amide and amine was found to be a critical determinant of potency. medchemexpress.com This suggests that variations in the length and saturation of the acyl chain of this compound would likely modulate its biological efficacy.
Stereochemistry is another critical factor that can significantly influence the biological activity of chiral molecules. Although this compound itself is not chiral, derivatives with chiral centers could exhibit stereospecific interactions with biological targets.
Substituents on the phenyl ring of the N-[4-(acetylamino)phenyl] moiety are predicted to have a significant impact on the molecule's interaction with biological targets. In a study of anilide derivatives of xanthine, it was found that para-substitution on the anilide ring with electron-withdrawing groups, such as nitro, cyano, and acetyl, led to selective binding to human A2B adenosine receptors in the nanomolar range. nih.gov
This finding suggests that modifications to the acetylamino group or the introduction of other substituents on the phenyl ring of this compound could modulate its potency and selectivity for various biological targets. The nature, position, and electronic properties of these substituents would likely influence the molecule's ability to form key interactions, such as hydrogen bonds and π-π stacking, with receptor binding pockets or enzyme active sites.
Table 2: Effect of Aromatic Substitution on Receptor Affinity of Analogous Anilide Derivatives This table presents data from related anilide compounds to illustrate the principle of how aromatic substitutions can affect biological activity.
| Base Compound | Substitution on Anilide Ring | Target Receptor | Affinity (Ki) | Reference |
|---|---|---|---|---|
| 8-phenylxanthine derivative | Unsubstituted anilide | Human A2B Adenosine Receptor | 1.48 nM | nih.gov |
| 8-phenylxanthine derivative | p-aminoacetophenone | Human A2B Adenosine Receptor | 1.39 nM | nih.gov |
The amide bond is a fundamental structural feature in a vast number of biologically active molecules, and its geometry plays a critical role in molecular recognition and interaction with biological targets. nih.gov The amide linkage in this compound is characterized by its planarity due to resonance, which restricts rotation around the C-N bond. nih.gov This planarity is crucial for defining the three-dimensional shape of the molecule and its ability to fit into a binding site.
Studies on N-acylhydrazone derivatives have shown that the presence of conformers related to rotation around the CO-NH bond can be influenced by substituents on the aromatic ring. mdpi.comnih.gov Electron-withdrawing groups can increase the rotational barrier of the C-N amide bond, affecting the conformational equilibrium. mdpi.comnih.gov This suggests that the geometry of the amide linkage in this compound is not static and can be influenced by its chemical environment, which in turn could impact its interaction with biological targets. The ability of the amide group to act as both a hydrogen bond donor (N-H) and acceptor (C=O) is also a key factor in its ability to engage with biological macromolecules. nih.gov The precise orientation of these groups, dictated by the amide bond geometry, is therefore essential for effective target engagement.
Advanced Research Applications and Future Directions
Utilization as a Versatile Synthetic Precursor in Complex Organic Synthesis
The terminal alkene of N-[4-(acetylamino)phenyl]-4-pentenamide serves as a powerful functional handle for a variety of organic transformations, making it a versatile precursor for constructing complex molecular architectures, particularly heterocyclic and carbocyclic systems.
One of the most prominent applications for such a structure is in Ring-Closing Metathesis (RCM) . nih.govorganic-chemistry.orgwikipedia.org RCM is a powerful reaction that utilizes ruthenium-based catalysts (e.g., Grubbs catalysts) to form cyclic compounds from diene precursors. organic-chemistry.orgwikipedia.orgyoutube.com By introducing a second alkene-containing moiety elsewhere in the molecule, this compound could be used to synthesize a wide array of macrocycles and heterocycles, which are scaffolds present in many natural products and pharmaceuticals. wikipedia.org The reaction is driven by the formation of a stable cyclic alkene and the release of volatile ethylene (B1197577) gas. organic-chemistry.orgwikipedia.org
Beyond RCM, the terminal alkene is a substrate for numerous other synthetic operations:
Cycloaddition Reactions: The alkene can participate in [3+2] and other cycloaddition reactions to form five-membered heterocyclic rings like isoxazoles or triazoles, which are important pharmacophores. nih.gov
Hydrofunctionalization: Reactions such as hydroamination, hydroetherification, and arylboration can add diverse functional groups across the double bond. acs.orgyoutube.com For instance, palladium-catalyzed three-component arylboration allows for the direct synthesis of complex alkyl boronic esters from alkenes. acs.org
Precursor to Heterocycles: The alkene functionality is a common starting point for synthesizing saturated heterocycles like piperidines or oxazepanes through acid-catalyzed carbocyclization cascades. nih.govrsc.org
The table below summarizes some of the key synthetic transformations for which the pentenamide moiety is an ideal precursor.
| Reaction Type | Catalyst/Reagents | Potential Product Class | Reference |
| Ring-Closing Metathesis (RCM) | Grubbs or Hoveyda-Grubbs Catalysts | Macrocycles, Cyclic Peptides, Heterocycles | nih.govorganic-chemistry.org |
| Alkynyl Prins Carbocyclization | Acid Catalyst (e.g., TfOH) | Fused Heterotricycles, Piperidines | nih.gov |
| Gold-Catalyzed Oxidation/Amination | Gold(I) Complexes | Complex Heterocycles (e.g., Indoles, Imidazoles) | researchgate.net |
| Palladium-Catalyzed Arylboration | Pd(OAc)₂, Fe(OTf)₃ | Alkyl Boronic Esters | acs.org |
| Michael Addition | Base or Organocatalysts | Functionalized Amines, Ethers, or Carbonyls | youtube.com |
Development of Chemical Probes for Investigating Biological Processes
A chemical probe is a small molecule used to study and manipulate biological systems, such as proteins or enzymes. nih.govyoutube.com The design of such probes often incorporates a "warhead" group for binding to a biological target and a "handle" for detection or enrichment. The terminal alkene in this compound can function as a reactive handle. acs.orgnih.gov
Probes featuring terminal alkenes or alkynes can be used in activity-based protein profiling (ABPP), a powerful chemoproteomic strategy to monitor enzyme function directly in native biological systems. youtube.com In this approach, the probe covalently reacts with a nucleophilic residue (like cysteine or serine) in an enzyme's active site. youtube.comubiqbio.com Although terminal alkynes are more commonly used for this purpose due to their specific reactivity with certain cysteine proteases, the alkene group can be engineered for similar reactivity, especially when it is part of a Michael acceptor system. ubiqbio.com
Once bound, the rest of the probe molecule—in this case, the N-acylphenylamide portion—can be used for various downstream applications:
Affinity Enrichment: If a biotin (B1667282) tag is attached to the probe, it can be used to pull down its protein target from a complex cell lysate for identification via mass spectrometry. nih.gov
Fluorescence Imaging: Conjugation to a fluorophore allows for the visualization of target localization and activity within cells.
The terminal alkene handle is particularly valuable for its ability to undergo "click chemistry" reactions, such as the thiol-ene reaction, which provides a highly efficient and bioorthogonal method for attaching reporter tags like fluorophores or biotin. bionordika.fi
Exploration of Applications in Materials Science (e.g., liquid crystalline properties in related analogs)
The rigid, aromatic N-acylphenylamide core of the molecule suggests potential applications in materials science, particularly in the development of polymers and liquid crystals.
Polymer Synthesis: The acrylamide (B121943) portion of the molecule is structurally related to N-phenylacrylamide, a monomer used in polymer synthesis. nih.govsigmaaldrich.comprepchem.com The terminal pentenamide group can undergo radical polymerization to create side-chain polymers where the N-[4-(acetylamino)phenyl] moiety is a repeating pendant group. Such polymers could have interesting thermal or optical properties. For example, copolymers of styrene (B11656) and N-phenylacrylamide have been used to create stationary phases for high-performance liquid chromatography (HPLC). nih.gov Similarly, polymers based on N-isopropylacrylamide are well-known for their thermoresponsive behavior, forming gels above a certain temperature, a property useful in biomedical applications. rsc.org
Liquid Crystals: Liquid crystals (LCs) are states of matter with properties between those of conventional liquids and solid crystals. nih.gov Molecules that exhibit LC phases typically possess a rigid core and flexible terminal chains. The N-acyl aniline (B41778) structure is a known building block for liquid crystals. chemscene.comnih.gov Aniline and its derivatives contribute to the formation of stable LC phases due to their shape anisotropy and potential for hydrogen bonding. chemscene.com By modifying the terminal groups, the melting and clearing points of the LC material can be tuned. nih.gov While this compound itself may not be liquid crystalline, it serves as a model for related analogs, such as Schiff bases derived from anilines, which have been shown to exhibit nematic LC phases. nih.govrsc.org The ability to polymerize these LC monomers via the alkene handle could lead to the formation of liquid crystal elastomers or networks with unique mechano-optical properties.
| Material Application | Relevant Structural Feature | Potential Property/Use | Related Analogues |
| Polymer Synthesis | Pentenamide (alkene) | Thermoresponsive polymers, HPLC stationary phases | N-phenylacrylamide, N-isopropylacrylamide |
| Liquid Crystals | N-acyl aniline (rigid core) | Nematic or smectic phases for displays, sensors | (E)-N-(benzylidene)anilines, 4-Alkoxyanilines |
Emerging Research Avenues and Unexplored Potentials in N-Acylphenylamide Chemistry
The field of N-acylphenylamide chemistry is broad and continues to evolve. The structure of this compound sits (B43327) at the intersection of several key research trends.
Future research could focus on several promising directions:
Multicomponent Reactions: The amine precursor to the title compound, 4-aminoacetanilide, is an ideal candidate for multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules in a single step. This could enable the creation of diverse libraries of N-acylphenylamide derivatives for high-throughput screening in drug discovery.
Smart Materials: Expanding on the liquid crystal and polymer applications, the alkene handle allows for the creation of "smart" materials that respond to external stimuli like light, temperature, or pH. For example, integrating the molecule into a hydrogel could create a material that changes its fluorescence or releases a payload in response to a specific biological signal. rsc.org
Fragment-Based Drug Discovery: The N-acylphenylamide scaffold is a common fragment in many biologically active compounds. The molecule could be used as a starting point in fragment-based approaches to design new enzyme inhibitors or receptor modulators, where the pentenyl group provides a vector for synthetic elaboration to improve potency and selectivity.
AI-Driven Discovery: As artificial intelligence becomes more integrated into chemical research, computational models could be used to predict the properties and synthetic accessibility of novel N-acylphenylamide derivatives for specific applications, accelerating the discovery of new materials and therapeutic agents. nih.gov
The versatility of its functional groups ensures that this compound and related structures will remain fertile ground for innovation across multiple scientific disciplines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
